乙酸 2-((3-氟苯基)氨基)噻唑-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

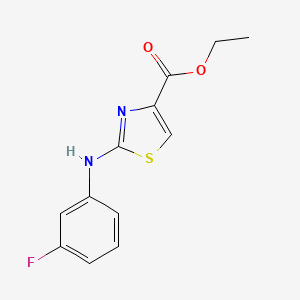

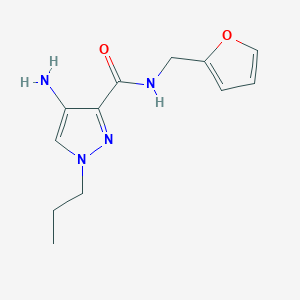

Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles, such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .科学研究应用

合成和生物活性

乙基2-((3-氟苯基)氨基)噻唑-4-羧酸酯及其衍生物已使用各种方法合成,包括微波辅助技术。这些化合物显示出有希望的生物活性。例如,一些衍生物已证明具有抗菌、抗脂肪酶和抗脲酶活性。这些化合物的有效性取决于具体微生物和所测试的活性类型 (Başoğlu 等人,2013)。

结构表征

这些化合物的结构表征一直是研究的重点。单晶 X 射线衍射、FT-IR 和紫外-可见光谱等技术已被用来了解它们的分子结构和性质。例如,对晶体结构的详细分析提供了对分子构象和相互作用的见解,这对于了解它们的生物活性至关重要 (Sapnakumari 等人,2014)。

抗结核活性

乙基2-((3-氟苯基)氨基)噻唑-4-羧酸酯的特定衍生物已被研究其在治疗结核病中的潜力。研究发现对结核分枝杆菌具有显着抑制作用的化合物,突出了它们作为抗结核剂的潜力 (Jeankumar 等人,2013)。

在药物设计中的应用

这些化合物的化学性质和结构柔性使其在药物设计中引起人们的兴趣,特别是针对特定疾病。研究包括研究它们的结合特征、药物相似性和针对各种靶标(例如 SARS-CoV-2 主要蛋白酶)的潜在抑制活性。这项研究有助于了解如何定制这些化合物以用于治疗 (Nagarajappa 等人,2022)。

抗癌潜力

噻唑衍生物的抗癌特性已被广泛研究。一些化合物对癌细胞(如乳腺癌细胞)显示出有希望的抗增殖作用。这项研究对于探索癌症治疗的新治疗选择至关重要 (Sonar 等人,2020)。

作用机制

Target of Action

The primary target of Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that leads to the formation of peptidoglycan . This inhibitory action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it prevents the formation of peptidoglycan, a critical component of the bacterial cell wall . This disruption in the pathway leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and ultimately causing cell lysis .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .

Result of Action

The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . Additionally, it has demonstrated antifungal potential against Candida glabrata and Candida albicans .

未来方向

The synthesized 2-aminothiazole derivatives, including Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate, have shown moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase , suggesting potential future directions for research and development in this area.

属性

IUPAC Name |

ethyl 2-(3-fluoroanilino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVMSWLNUJPOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)

![N-[[(2R,4R)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2766600.png)

![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2766616.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)